4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is a synthetic organic compound classified under alkylphenol ethoxylates. It is characterized by its unique molecular structure, which features a phenolic ring substituted with a branched alkyl chain and an ethoxy group. This compound is utilized in various scientific and industrial applications due to its surfactant properties and potential biological activities.
4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate falls under the category of non-ionic surfactants. Its classification is significant for understanding its behavior in different environments, particularly in biological and industrial contexts.
The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate typically involves the ethoxylation of 4-(3,6-dimethylheptan-3-yl)phenol using ethylene oxide as the reagent. This reaction is generally conducted under controlled conditions to optimize yield and purity.
The reaction conditions are critical; they often involve specific temperature and pressure settings to facilitate the reaction effectively. In industrial applications, large-scale reactors may be employed to enhance production efficiency while ensuring quality control measures are in place.
The molecular formula of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is , with a molecular weight of approximately 264.40 g/mol. The compound's structure can be represented using the following identifiers:
The accurate mass for this compound is recorded as 264.2089, which aids in its identification during analytical procedures.
4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate can undergo several types of chemical reactions including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions—temperature, pressure, and solvent—are crucial for achieving desired outcomes in these reactions.
The mechanism of action for 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate primarily involves its interactions with biological systems. It may interact with enzymes or receptors that influence physiological effects such as antimicrobial activity or potential endocrine disruption. The exact pathways can vary based on application context.
The compound is typically stored at +4°C and has a neat product format with a purity exceeding 95% . Its solubility characteristics make it suitable for use in various formulations.
As a phenolic compound, it exhibits typical reactivity patterns associated with alkylphenols, including surfactant properties that enhance its utility in both industrial and laboratory settings.
4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate has several scientific uses:
The compound 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate follows systematic IUPAC naming conventions. Its primary name denotes a phenol ring substituted at the para-position (4-position) with a branched 3,6-dimethyl-3-heptyl chain and a monoethoxylate group (-OCH₂CH₂OH). Alternative IUPAC names include 2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol, emphasizing the ethyl and methyl branches on the pentyl moiety [1] [4] [6].
Common synonyms reflect its structural features and applications:
Table 1: Comprehensive List of Synonyms
Systematic Name | Common Synonyms | Commercial Identifiers |
---|---|---|
2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol | 3,6,3-Nonylphenol-monoethoxylate (363-NP1EO) | TRC-D473115 |
4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate | 4-(1-Ethyl-1,4-dimethylpentyl)phenol Monoethoxylate | sc-209830 |
363-NP1EO-13C6 (isotopic variant) | AAB-AA007V6H |
The unlabeled compound has the molecular formula C₁₇H₂₈O₂, with a molecular weight of 264.40 g/mol [4] [6] [8]. Isotopic variants incorporate stable isotopes (e.g., ¹³C) for analytical applications:
Table 2: Molecular Formulas and Applications of Isotopic Variants
Compound Type | Molecular Formula | Molecular Weight (g/mol) | Primary Application |
---|---|---|---|
Unlabeled | C₁₇H₂₈O₂ | 264.40 | Reference standard for synthesis |
Ring-¹³C₆ Labeled | C₁₁(¹³C)₆H₂₈O₂ | 270.36 | Internal standard for SPME-GC-MS |
Acetone Solution (10 μg/mL) | - | - | Calibration in environmental analysis |
SMILES Notation:
CCC(C)(CCC(C)C)c1ccc(OCCO)cc1
[4] [6] CCC(C)(CCC(C)C)[13c]1[13cH][13cH][13c](OCCO)[13cH][13cH]1
[1] [3] InChI Key:
InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3
[4] 1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3/i6+1,7+1,8+1,9+1,15+1,16+1
[1] [2] These notations encode atomic connectivity, stereochemistry, and isotopic labeling. The phenol ring is attached to a heptyl chain (branched at positions 3 and 6) and an ethoxylate group (-OCCO).
Molecular Weight: 264.40 g/mol (unlabeled); 270.36 g/mol (¹³C₆-labeled) [5] [8].Purity: >95% (HPLC-confirmed for neat standards) [4] [6].Stability & Storage:
Table 3: Key Physicochemical Properties
Property | Unlabeled Compound | ¹³C₆-Labeled Compound |
---|---|---|
Molecular Weight | 264.40 g/mol | 270.36 g/mol |
Purity | >95% (HPLC) | 10 μg/mL in acetone (analytical grade) |
Storage Temperature | +4°C (neat) | −20°C (solution) |
Primary Solvent | Neat solid | Acetone |
Stability | Room temperature (shipping) | Limited shelf life; expiry on label |
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: